6-(2-(di-n-Propylamino)ethyl)indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122519-98-6 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3 |
InChI Key |
TYZLFKJNZSZXST-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
Canonical SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
Other CAS No. |
122519-98-6 |
Synonyms |
6-(2-(di-n-propylamino)ethyl)indole 6-DNPAEI |
Origin of Product |
United States |
Pharmacological Receptor Interaction Profiles
Serotonergic Receptor System Interactions
Research indicates that indole-based compounds, particularly those with a dipropylaminoethyl side chain, exhibit notable interactions with serotonin (B10506) (5-HT) receptors.
Agonist and Partial Agonist Activity at Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A)
Derivatives of 6-(2-(di-n-Propylamino)ethyl)indole have been evaluated for their activity at serotonin receptors. For instance, structurally related benz[e]indole derivatives have been identified as selective 5-HT1A receptor agonists. nih.gov The introduction of a formyl group to a similar tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine transformed it from a mixed D2/5-HT1A agonist into a selective 5-HT1A agonist with full intrinsic activity. nih.gov This suggests that modifications to the indole (B1671886) core can significantly influence the functional activity at serotonin receptor subtypes.
The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.gov Agonist activity at 5-HT1A receptors is also known to modulate the head-twitch response in rats, a behavioral model used to study 5-HT2A receptor function. nih.gov Studies on various 5-HT1A agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have demonstrated their ability to abolish this response, indicating a functional interaction between the 5-HT1A and 5-HT2A receptor systems. nih.gov
Binding Affinity and Selectivity Analyses
Studies on related compounds have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The affinity of an agonist for the high and low-affinity states of the 5-HT1A receptor, which is coupled to G proteins, can be used to predict its relative efficacy. nih.gov This is often determined through competition binding assays using radiolabeled agonists like [3H]-8-OH-DPAT or antagonists. nih.gov
Dopaminergic Receptor System Interactions
The interaction of this compound and its analogs with the dopamine (B1211576) receptor system reveals a complex pharmacological profile.
Ligand Binding at Dopamine Receptor Subtypes (e.g., D2, D3)
Research on structurally similar compounds provides insight into potential dopaminergic activity. For example, certain tetrahydro-3H-benz[e]indole derivatives have been identified as mixed D2/5-HT1A agonists. nih.gov The D2 and D3 dopamine receptors, which share significant amino acid sequence homology, are important targets for antipsychotic drugs. mdpi.comresearchgate.net Developing ligands that are selective for one subtype over the other is a significant challenge in medicinal chemistry. researchgate.net
The binding affinity of various ligands to D2 and D3 receptors is often determined using radioligand binding assays. For instance, the affinity of non-ergot dopamine agonists like pramipexole (B1678040) and ropinirole (B1195838) for D2 and D3 receptors has been characterized in human striatum tissue. nih.gov These studies have revealed that some ergoline (B1233604) dopamine agonists exhibit high affinity for both D2 and D3 receptors. nih.gov
Agonist Activity and Functional Effects
The functional activity of compounds at dopamine receptors is a critical aspect of their pharmacological profile. A structural analog, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, has been identified as a potent and selective prejunctional dopamine receptor agonist. nih.gov This compound inhibited the constrictor response to electrical stimulation in the isolated perfused rabbit ear artery, an effect that was antagonized by the D2 antagonist (S)-sulpiride. nih.gov
It is important to note that some compounds can act as partial agonists at both D2 and D3 receptors. researchgate.net The functional consequences of ligand binding are complex and can involve various signaling pathways beyond the classical G protein-mediated pathways. nih.gov
Comparative Analysis of Dopaminergic Potency with Structural Isomers (e.g., 4-[2-(di-n-propylamino)ethyl]indole)
The position of the side chain on the indole ring significantly influences the pharmacological activity. A direct comparison of the dopaminergic potency of this compound with its 4-substituted isomer is not explicitly detailed in the provided search results. However, research on related structures underscores the importance of the substitution pattern.
For example, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone is a potent and selective prejunctional dopamine receptor agonist. nih.gov In contrast, studies on hydroxylated 2-(di-n-propylamino)tetralins, which are structurally related, show that the position of the hydroxyl group dramatically affects the selectivity for dopamine versus serotonin receptors. The 5-, 6-, and 7-hydroxy analogs display primarily dopaminergic agonist properties, while the 8-hydroxy analog is a selective 5-HT1A receptor agonist. nih.gov This highlights the principle that even minor changes in the molecular structure, such as the position of a functional group or side chain, can lead to substantial differences in pharmacological activity and receptor selectivity.
Interactive Data Table: Receptor Binding Affinity of Related Compounds
Pharmacological Profile of this compound Remains Largely Uncharacterized in Publicly Available Research
Initial investigations into the scientific literature and chemical databases have revealed a significant lack of specific pharmacological data for the compound this compound. Despite its structural relation to other well-studied indoleamines and tryptamine (B22526) derivatives with known psychoactive and medicinal properties, detailed research on its interaction with key neurological receptors appears to be limited or not publicly documented.
The inquiry sought to build a comprehensive article detailing the compound's polypharmacological profile, with a specific focus on its interactions with alpha-adrenoceptors, histaminergic receptors, the serotonin transporter, and sigma receptors. However, extensive searches have not yielded the specific binding affinity data (such as Ki values) or functional assay results necessary to populate such an article with the required scientific rigor and detail.
While the broader class of N,N-disubstituted tryptamines, to which this compound belongs, is known to exhibit activity at various serotonin receptors, and in some cases dopamine receptors, specific data for this particular compound is absent. Structure-activity relationship (SAR) studies on related indole derivatives often highlight how the position of substituents on the indole ring and the nature of the aminoethyl side chain can significantly influence receptor binding and functional activity. For instance, the position of a hydroxyl group or other substitutions on the indole nucleus can drastically alter the pharmacological profile. However, without direct experimental data on this compound, any discussion of its potential receptor interactions would be purely speculative.
The absence of information extends across the requested targets:
Alpha-Adrenoceptors: No studies were found that specifically examined the binding of this compound to α2-adrenoceptors or other subtypes.
Histaminergic Receptors: There is no available data on the affinity of this compound for H1 or other histaminergic receptors.
Serotonin Transporter (SERT): While many tryptamines interact with the serotonin system, specific data regarding the modulatory effects of this compound on SERT are not present in the reviewed literature.
Sigma Receptors: The binding profile of this compound at sigma-1 or sigma-2 receptors has not been documented in the available scientific papers and databases.
Structure Activity Relationship Sar and Molecular Modeling Studies
Conformational Analysis of the Indole (B1671886) Ring and Side Chain
The orientation of the hydrogen atom on the indole nitrogen (N-H) is a critical factor for the binding of many indole-based ligands to their receptors. nih.gov Molecular modeling of various indole derivatives suggests that this N-H group often acts as a crucial anchor, forming a hydrogen bond with specific amino acid residues in the receptor's binding site. nih.govebi.ac.uk For example, in studies of N-(indol-3-ylglyoxylyl)-β-arylethylamines, the complete loss of activity upon methylation of the indole nitrogen (replacing N-H with N-CH₃) strongly suggests that the N-H is essential for binding, either through direct hydrogen bonding or by avoiding steric repulsion at the binding site. nih.gov The precise orientation of this N-H bond is therefore paramount for aligning the entire molecule correctly within the orthosteric pocket of a receptor. nih.gov
The indole N-H moiety primarily functions as a hydrogen-bond donor, an interaction vital for high-affinity binding to many receptors. nih.gov In serotonin (B10506) receptors, for instance, this interaction is a well-established feature of ligand binding. nih.gov Density functional theory calculations on the binding of serotonin to the 5-HT3 receptor have identified a potential hydrogen bond between the indole N-H and the side chain of a tyrosine residue (Tyr153). nih.gov Similarly, for other indole derivatives binding to the 5-HT2A receptor, a hydrogen bond is formed between the indole N-H and a threonine residue (Thr 3.37). nih.gov The removal of this hydrogen-bonding capability, such as through N-methylation, can lead to a significant loss of function, underscoring its importance in the molecular recognition process. nih.gov
Impact of Side Chain Length and Alkyl Substituents on Receptor Affinity and Efficacy
The substituents on the terminal nitrogen of the ethylamino side chain have a profound impact on receptor affinity and selectivity. In the case of 6-(2-(di-n-propylamino)ethyl)indole, the two n-propyl groups are a defining feature. Studies on analogous cannabimimetic indoles, which also feature an N-alkyl side chain, demonstrate a clear relationship between chain length and receptor affinity. For instance, in a series of C3-naphthoyl indoles, increasing the N1 alkyl chain length from ethyl to propyl significantly enhanced binding affinity for the CB2 receptor. nih.gov Further elongation to butyl or pentyl often leads to maximal potency at both CB1 and CB2 receptors. nih.gov Similarly, for N6-substituted adenosine (B11128) derivatives, smaller N-alkyl groups were associated with greater selectivity for human A3 adenosine receptors. nih.gov The size and lipophilicity of the di-n-propyl groups on the target compound are therefore expected to be major determinants of its pharmacological profile.
Positional Isomerism and its Implications for Receptor Selectivity and Potency (e.g., 6- vs. 4-substitution)
The position of the aminoethyl side chain on the indole ring is a critical factor governing receptor potency and selectivity. While the target compound is a 6-substituted indole, much of the existing research has focused on 4- and 5-substituted analogs. A recent study directly compared the activity of hydroxylated N,N-dimethyltryptamine (DMT) isomers at the 5-HT2A receptor. nih.gov The results showed that compounds with substitution at the 4- and 5-positions (like psilocin and bufotenine, respectively) had significantly higher agonistic activity and produced stronger psychedelic-like effects than their 6- and 7-substituted counterparts. nih.gov This suggests that for 5-HT2A receptor interaction, the 6-position is less favorable than the 4- or 5-position. This difference in activity is attributed to the ability of the 4- and 5-OH groups to form crucial hydrogen bonds that help guide the ligand into the binding site, an interaction that is not possible for 6-substituted analogs. nih.gov In contrast, research on nonpeptidic angiotensin II receptor antagonists based on a benzimidazole (B57391) scaffold (an isostere of indole) found that substitution at the 6-position with specific groups led to highly potent compounds. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific receptor being targeted.
Table 1: Effect of Hydroxyl Group Position on 5-HT2A Receptor Activity in DMT Analogs
| Compound | Indole Position of -OH | 5-HT2A Agonistic Activity | Psychedelic-Like Effects |
| Psilocin | 4 | High | High |
| Bufotenine | 5 | High | High |
| 6-OH-DMT | 6 | Low | Low |
| 7-OH-DMT | 7 | Low | Low |
| Data derived from studies on hydroxylated N,N-dimethyltryptamine analogs, which provide insight into the potential influence of positional isomerism. nih.gov |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry is an indispensable tool for understanding the SAR of complex molecules like this compound. Molecular docking and dynamics simulations allow researchers to visualize how these ligands might bind to receptor proteins and to identify the key molecular interactions responsible for their affinity and efficacy. nih.gov For example, molecular dynamics simulations have been used to study how tryptamine (B22526) derivatives interact with and partition into lipid bilayer membranes, which can influence their access to transmembrane receptors. nih.gov Furthermore, advanced techniques like funnel metadynamics simulations can calculate the binding free energies of different ligands, providing a theoretical basis that correlates well with experimentally observed activities. nih.gov These computational approaches are crucial for designing novel compounds with improved potency and selectivity. nih.gov
Molecular mechanics is a computational method frequently used to predict the stable three-dimensional conformations of flexible molecules. By calculating the potential energy of a molecule as a function of its geometry, it is possible to identify low-energy, stable conformers. This approach has been applied to tryptamine and its derivatives to determine the relative populations of different conformers at various temperatures. ox.ac.uk For more complex aminoalkylindoles, semi-empirical methods such as AM1 have been employed to perform complete conformational analyses, identifying the most stable s-cis and s-trans isomers. tripod.comelsevierpure.com These predictions of molecular shape are the first step in understanding how a ligand like this compound might present itself to a receptor for binding.
Pharmacophore Modeling and Ligand-Receptor Docking (applicable general methodology)
Pharmacophore modeling and ligand-receptor docking are powerful computational techniques integral to modern drug discovery and development. slideshare.netmdpi.com These methods are used to understand the interactions between a ligand, such as this compound, and its biological target at a molecular level, guiding the design of more potent and selective molecules.
Pharmacophore Modeling identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. youtube.com A pharmacophore model does not represent a real molecule or a real conformation, but rather an abstract concept that embodies the crucial interaction points—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups—and their spatial relationships. youtube.comnih.gov
The generation of a pharmacophore model can follow two primary approaches:
Ligand-Based Modeling: This method is employed when the three-dimensional structure of the receptor is unknown. It involves analyzing a set of active compounds to identify common structural features that are responsible for their biological activity. youtube.com The resulting model represents a hypothesis of the necessary features for binding to the target.
Structure-Based Modeling: When the crystal structure of the target receptor is available, a pharmacophore model can be generated by analyzing the key interaction points within the ligand-binding pocket. nih.gov This approach provides a more direct map of the features a ligand must possess to successfully dock with the receptor.
Once developed, a pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds that are likely to be active at the target of interest. slideshare.netnih.gov
Ligand-Receptor Docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. youtube.com The process involves placing the ligand in the active site of the receptor in various possible conformations and orientations. A scoring function is then used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity. mdpi.comyoutube.com The more negative the binding affinity score, the more favorable the interaction is predicted to be. youtube.com
Docking studies help to:
Elucidate the molecular basis for the observed activity and selectivity of a compound. mq.edu.au
Predict the binding conformation and affinity of novel or modified compounds.
Understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Guide the rational design of new ligands with improved properties.
Together, these techniques provide deep insights into the structural requirements for biological activity and are instrumental in the hit-to-lead optimization process. nih.gov
Design Strategies for Enhanced Receptor Subtype Selectivity
Achieving receptor subtype selectivity is a critical goal in drug design, as it can separate desired therapeutic effects from unwanted side effects that arise from activity at other related receptors. nih.govnih.gov For indole-based compounds, several rational design strategies have been successfully employed to enhance selectivity for specific receptor subtypes. These strategies often leverage subtle differences in the architecture of the binding sites among receptor subtypes. nih.govnih.gov
Key strategies include:
Positional Isomerism and Bioisosteric Replacement: The location of substituents on the indole scaffold can dramatically influence receptor selectivity. A study on synthetic cannabinoid indole carboxamides demonstrated that moving an amide substituent from the 3-position to the 2-position of the indole ring resulted in a significant increase in selectivity for the CB2 receptor over the CB1 receptor. mq.edu.aunih.gov Similarly, the bioisosteric replacement of the indole core with a 7-azaindole (B17877) scaffold was also shown to be an effective strategy for imparting CB2 selectivity. mq.edu.aunih.gov
Introduction of Specific Functional Groups: The addition of a single functional group can fundamentally alter the pharmacological profile of a compound. For instance, the enantiomers of 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine were found to be mixed D2/5-HT1A receptor agonists. nih.gov However, the introduction of a formyl group at the 1-position of the benz[e]indole ring shifted the compound's profile to that of a highly selective 5-HT1A agonist, with an affinity comparable to the well-known agonist 8-OH-DPAT. nih.gov
Exploiting Binding Pocket Topography: Receptor subtypes, even those that are closely related, often feature differences in the size, shape, and contour of their binding pockets. nih.gov Ligands can be designed to exploit these differences. For example, a modification might introduce a steric clash with one receptor subtype but fit perfectly within the binding site of another, thereby conferring selectivity. nih.gov The dopamine (B1211576) D3 receptor, for instance, has a binding pocket that is 30-50% larger than that of the D2 receptor, a key difference that can be exploited in the design of D3-selective ligands. nih.gov
Charge and Hydrophobic Optimization: The electrostatic and hydrophobic interactions between a ligand and a receptor are primary determinants of binding affinity and specificity. nih.gov Selectivity can be achieved by tuning the ligand's charge distribution to be complementary to the electrostatic potential of the target receptor's binding site while being non-complementary to the sites of off-target receptors. nih.gov Predictive QSAR models have shown that while hydrophobic interactions often contribute most to binding affinity, hydrogen bonding plays a crucial role in conferring binding specificity. nih.gov
Table 1: Examples of Design Strategies for Receptor Selectivity in Indole Derivatives
| Parent Compound/Scaffold | Modification Strategy | Resulting Compound/Scaffold | Primary Target | Change in Selectivity | Reference |
| 3-Amidoalkylindole | Positional Isomerism | 2-Amidoalkylindole | CB2 Receptor | Became a potent and selective CB2 agonist (EC₅₀ CB₁ > 10 µM, EC₅₀ CB₂ = 189 nM). mq.edu.aunih.gov | mq.edu.au, nih.gov |
| 3-Amidoalkylindole | Bioisosteric Replacement | 3-Amidoalkyl-7-azaindole | CB2 Receptor | Developed into a potent and selective CB2 agonist (EC₅₀ CB₁ > 10 µM, EC₅₀ = 49 nM). mq.edu.aunih.gov | mq.edu.au, nih.gov |
| 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine | Introduction of Functional Group | (S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde | 5-HT1A Receptor | Shifted from a mixed D2/5-HT1A agonist to a selective 5-HT1A agonist. nih.gov | nih.gov |
| 4-[2-(Di-n-propylamino)ethyl]indole | Hydroxylation | 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole | Dopamine Receptors | Proposed as a biologically active metabolite with high potency. nih.gov | nih.gov |
| 4-[2-(Di-n-propylamino)ethyl]indole | Carbonyl Introduction | 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone | Prejunctional Dopamine Receptors | Resulted in a potent and selective prejunctional dopamine receptor agonist. nih.gov | nih.gov |
Preclinical Pharmacological Evaluation and Mechanistic Investigations
In Vivo Models of Neurotransmitter System Modulation
The dopaminergic activity of 6-(2-(di-n-Propylamino)ethyl)indole was evaluated in vivo using the reserpinized rat model. In this established assay, a compound's ability to suppress the elevation of serum prolactin induced by reserpine (B192253) is a key indicator of its dopamine (B1211576) receptor agonist properties. Research has shown that this compound demonstrates a modest biological activity in this model.
When compared to its structural isomers, the position of the indole (B1671886) N-H group appears to be a critical determinant of dopaminergic potency. Compounds where the indole N-H is located in the "meta" position relative to the ethylamine (B1201723) side chain, such as in 4-[2-(di-n-propylamino)ethyl]indole, have been found to be significantly more potent dopamine agonists. This suggests that the specific orientation of the indole N-H vector is crucial for optimal interaction with the dopamine receptor. The modest activity of this compound in this assay indicates a lower efficacy in stimulating dopamine receptors compared to other related indole-based compounds.
Table 1: Comparative Dopaminergic Activity of Indole Analogs
| Compound | Position of Ethylamine Side Chain | Observed Dopaminergic Activity (Prolactin Suppression) |
|---|---|---|
| This compound | 6-position | Modest |
| 4-[2-(di-n-propylamino)ethyl]indole | 4-position | Potent |
This table provides a simplified comparison based on descriptive findings in the literature.
The head-twitch response (HTR) in rodents is a standard behavioral assay used to assess the in vivo activity of compounds at serotonin (B10506) 5-HT2A receptors. This response is a rapid, involuntary rotational shake of the head and is characteristically induced by serotonergic hallucinogens. While this assay is widely applied for compounds within this class, a review of the available scientific literature did not yield specific studies investigating the induction of a head-twitch response by this compound. Therefore, its activity profile in this particular behavioral model remains uncharacterized.
Direct in vivo studies on the cardiocirculatory effects of this compound in preclinical species have not been detailed in the available literature. However, evaluations of closely related compounds provide some insight into the potential cardiovascular profile. For instance, the hydroxylated analog, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, has been assessed in preclinical models and demonstrated notable activity. The cardiovascular effects of dopaminergic and serotonergic agents can be complex, often involving modulation of heart rate, blood pressure, and vascular tone through interactions with their respective receptors in both the central and peripheral nervous systems. Without specific data for this compound, a definitive in vivo cardiovascular profile cannot be constructed.
In Vitro Functional Assays for Receptor Activation and Signal Transduction
Dopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. A common pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Functional assays measuring the modulation of G-protein coupling and subsequent inhibition of cAMP are standard methods to quantify the efficacy of dopamine agonists at a cellular level.
While these assays are fundamental for characterizing dopaminergic compounds, specific data from in vitro functional assays detailing the modulation of G-protein coupling or cAMP inhibition by this compound are not available in the reviewed scientific literature. Such studies would be necessary to precisely quantify its potency and efficacy at the cellular level and to understand its functional selectivity for different signaling pathways.
Isolated organ preparations are valuable ex vivo tools for assessing the direct pharmacological effects of a compound on specific tissues. For cardiovascular assessments, the isolated cat atrium assay is a classic preparation used to determine the chronotropic (heart rate) and inotropic (contractile force) effects of a substance.
While there is no specific data available for this compound in this assay, a study on its proposed metabolite, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, demonstrated high potency and activity in an isolated cat atrium assay. nih.gov This finding suggests that compounds of this structural class can exert direct effects on cardiac tissue, likely through interaction with cardiac receptors. The activity of the hydroxylated analog in this preparation highlights the potential for cardiovascular effects within this chemical family.
Metabolic Pathways and Biotransformation
Identification and Characterization of Primary Metabolites
The biotransformation of 6-(2-(di-n-Propylamino)ethyl)indole is expected to proceed through several key metabolic pathways, primarily involving oxidation. While direct studies on this specific molecule are limited, the metabolism of structurally related indole (B1671886) and tryptamine (B22526) derivatives provides a strong basis for predicting its primary metabolites. The major metabolic transformations are anticipated to be N-dealkylation of the di-n-propylamino group and hydroxylation of the indole ring.
N-dealkylation likely results in the formation of N-propyl-N-(2-(indol-6-yl)ethyl)amine and subsequently 2-(indol-6-yl)ethanamine. Hydroxylation of the indole nucleus is another significant pathway, potentially occurring at various positions, with the 5- and 7-positions being common sites for such modifications in related indole compounds. For instance, studies on the related compound N-Ethyl-N-propyltryptamine have shown that hydroxylation of the indole ring is a major in vivo metabolic route. nih.gov Furthermore, research on 4-[2-(di-n-propylamino)ethyl]indole has proposed the formation of a hydroxylated metabolite, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, as a biologically active species. nih.gov This suggests that hydroxylation is a critical step in the metabolism of such compounds.
Another potential metabolic pathway is the oxidation of the ethylamino side chain, which could lead to the formation of various oxidized metabolites. Additionally, conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, are expected to occur, facilitating their excretion. nih.gov The formation of glucuronic acid conjugates after hydroxylation of the indole ring has been observed in vivo for similar compounds. nih.gov
Table 1: Predicted Primary Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
| 6-(2-(N-propylamino)ethyl)indole | N-dealkylation |
| 6-(2-aminoethyl)indole | N-dealkylation |
| 5-hydroxy-6-(2-(di-n-Propylamino)ethyl)indole | Aromatic Hydroxylation |
| 7-hydroxy-6-(2-(di-n-Propylamino)ethyl)indole | Aromatic Hydroxylation |
| Hydroxylated-metabolite-glucuronide | Glucuronidation |
| Hydroxylated-metabolite-sulfate | Sulfation |
Role of Metabolic Activation in Modulating Pharmacological Activity
Metabolic activation plays a pivotal role in modulating the pharmacological activity of many xenobiotics, and this compound is likely no exception. The process of metabolism can lead to the formation of metabolites with altered, enhanced, or diminished biological activity compared to the parent compound.
A key example of metabolic activation in a structurally related compound is the case of 4-[2-(di-n-propylamino)ethyl]indole. Its proposed metabolite, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, has been shown to exhibit potent dopaminergic activity. nih.gov This suggests that the hydroxylation of the indole ring can lead to a pharmacologically active metabolite. The introduction of a hydroxyl group can alter the electronic properties and the ability of the molecule to interact with its biological target, potentially leading to increased affinity and efficacy.
In Vitro Metabolic Stability and Cytochrome P450 Enzyme Interactions
The metabolic stability of a compound is a critical parameter in drug discovery and development, as it influences its bioavailability and duration of action. The in vitro metabolic stability of this compound is expected to be largely governed by the cytochrome P450 (CYP) enzyme system, which is responsible for the majority of oxidative drug metabolism. nih.gov
The potential for drug-drug interactions is an important consideration related to CYP enzyme metabolism. nih.gov If this compound is metabolized by a specific CYP isoform, its clearance could be affected by co-administered drugs that are inhibitors or inducers of that same enzyme. nih.goviu.edu For example, potent inhibitors of the metabolizing enzyme could lead to increased plasma concentrations of the parent compound, while inducers could decrease its exposure. Understanding these interactions is crucial for predicting potential pharmacokinetic variability and ensuring safe and effective use in a clinical context.
Table 2: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Indole Derivatives
| Cytochrome P450 Isoform | Potential Metabolic Reaction |
| CYP1A2 | Aromatic Hydroxylation, N-dealkylation |
| CYP2C9 | Aromatic Hydroxylation, N-dealkylation |
| CYP2C19 | Aromatic Hydroxylation, N-dealkylation |
| CYP2D6 | Aromatic Hydroxylation, N-dealkylation |
| CYP3A4 | N-dealkylation, Oxidation |
Analytical Methodologies for Research and Preclinical Studies
Quantitative Determination of the Compound and its Metabolites in Biological Matrices
The accurate quantification of 6-(2-(di-n-propylamino)ethyl)indole and its metabolites in complex biological matrices such as blood, plasma, and tissue homogenates is fundamental to understanding its pharmacokinetic profile. Liquid chromatography coupled with mass spectrometry and high-performance liquid chromatography are the primary techniques employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of indoles and their metabolites in biological fluids. nih.govnih.gov This method offers excellent specificity and low limits of detection, which are critical for pharmacokinetic studies. nih.gov
The general workflow involves sample preparation, typically by protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govunibo.it For instance, a method for the simultaneous determination of a related compound and its active phosphate (B84403) metabolite in rat blood utilized protein precipitation with acetonitrile (B52724) for sample cleanup. nih.gov Chromatographic separation is often achieved on a C18 column with a gradient mobile phase, such as methanol (B129727)/water with 0.1% formic acid, to ensure the effective separation of the analyte from endogenous matrix components. nih.gov
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov The selection of specific precursor-to-product ion transitions for the parent compound and its metabolites allows for their unambiguous identification and quantification. For example, in the analysis of a similar compound, the monitored transitions were m/z 381.2 → 364.2 for the parent drug and m/z 461.2 → 334.2 for its phosphate metabolite. nih.gov The use of a suitable internal standard, structurally similar to the analyte, is essential for correcting for matrix effects and variations in instrument response. nih.gov
The validation of LC-MS/MS methods is performed according to international guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability. nih.govnih.gov Lower limits of quantitation (LLOQs) in the low ng/mL range are often achievable, enabling the detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
A summary of typical LC-MS/MS parameters is provided in the table below.
| Parameter | Typical Value/Condition |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient elution with organic solvent (e.g., methanol or acetonitrile) and aqueous phase (e.g., water with 0.1% formic acid) |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Structurally similar analogue |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of indole (B1671886) compounds. researchgate.netmdpi.com While generally less sensitive than LC-MS/MS, HPLC with ultraviolet (UV) or fluorescence detection can be a robust and reliable method for quantifying higher concentrations of the compound and its metabolites. thermofisher.com
For the analysis of amines, pre-column derivatization is often employed to enhance their chromatographic retention and detection sensitivity. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) react with primary and secondary amines to form highly fluorescent or UV-absorbent derivatives. thermofisher.com
Reverse-phase HPLC is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net The composition of the mobile phase is optimized to achieve adequate separation of the analytes of interest. Detection is typically performed at a wavelength where the analyte or its derivative exhibits maximum absorbance. researchgate.net For indole-containing molecules, detection is often carried out around 280 nm. researchgate.netmdpi.com
The table below outlines typical parameters for an HPLC method.
| Parameter | Typical Value/Condition |
| Derivatization Reagent | OPA, FMOC-Cl, or DNS-Cl (for enhanced sensitivity) |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Isocratic or gradient elution with a mixture of buffer and organic solvent (e.g., acetonitrile or methanol) |
| Detector | UV-Vis or Fluorescence |
| Detection Wavelength | Typically 280 nm for indoles |
Spectroscopic Techniques for Structural Confirmation of Synthesized Analogues and Metabolites
The synthesis of analogues of this compound and the identification of its metabolites require unambiguous structural confirmation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule. ias.ac.inrsc.org The chemical shifts, coupling constants, and integration of signals in an NMR spectrum allow for the elucidation of the molecular structure. For example, the ¹H NMR spectrum of an indole derivative would show characteristic signals for the aromatic protons of the indole ring, as well as signals for the protons of the di-n-propylaminoethyl side chain. ias.ac.in Similarly, the ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule. ias.ac.inrsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. ias.ac.in High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. thermofisher.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Radioligand Binding Assays for Receptor Affinity Characterization
To understand the pharmacological profile of this compound and its analogues, it is essential to determine their binding affinities for various receptors. Radioligand binding assays are a standard and widely used method for this purpose. nih.gov
These assays involve competing the test compound against a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to a specific receptor. The receptors are typically expressed in cell membranes prepared from cultured cell lines or animal tissues. nih.gov The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value is a measure of the compound's binding affinity for the receptor, with lower values indicating higher affinity. nih.gov
For example, to determine the affinity for dopamine (B1211576) D2 and D3 receptors, membranes from HEK-293 cells expressing these receptors might be used with a radioligand like [³H]spiperone. nih.gov By performing these assays across a panel of different receptors, a comprehensive receptor affinity profile can be generated, which helps to predict the compound's potential therapeutic effects and off-target liabilities.
A summary of a typical radioligand binding assay setup is presented below.
| Component | Description |
| Receptor Source | Cell membranes from cell lines (e.g., HEK-293, CHO) expressing the target receptor. nih.gov |
| Radioligand | A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I). |
| Test Compound | The synthesized analogue being evaluated. |
| Assay Buffer | A buffered solution that maintains physiological pH and ionic strength. |
| Incubation | The components are incubated together to allow for binding to reach equilibrium. |
| Separation | Bound and free radioligand are separated, typically by rapid filtration. |
| Detection | The amount of radioactivity bound to the membranes is quantified using a scintillation counter. |
Future Research Directions and Translational Potential
Development of Highly Selective Ligands for Specific Receptor Subtypes
The initial characterization of 6-(2-(di-n-Propylamino)ethyl)indole has revealed a modest level of biological activity, particularly as a dopaminergic agent. However, the true potential of this scaffold may lie in its refinement to achieve greater selectivity for specific receptor subtypes. The development of highly selective ligands is a critical step in minimizing off-target effects and enhancing therapeutic efficacy.
Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the molecular determinants of receptor binding and functional activity. For instance, modifications to the di-n-propylamino group could significantly influence selectivity. Research on analogous compounds has shown that altering the size and nature of the N-alkyl substituents can shift the pharmacological profile from a mixed dopamine (B1211576)/serotonin (B10506) agonist to a more selective agent. nih.gov For example, the introduction of a formyl group at the 1-position of a related benz[e]indole derivative transformed a mixed D2/5-HT1A agonist into a selective 5-HT1A agonist. nih.gov
Furthermore, strategic substitutions on the indole (B1671886) ring itself could unlock enhanced selectivity. Studies on other 6-substituted indole derivatives have demonstrated that introducing electron-withdrawing groups can significantly improve biological activity. nih.gov Computational modeling and molecular docking studies will be invaluable in this endeavor, providing insights into the binding poses of novel analogs within the orthosteric binding pockets of various dopamine and serotonin receptor subtypes. nih.gov By comparing the binding modes of this compound and its derivatives with those of known selective ligands, researchers can rationally design new compounds with optimized receptor interaction profiles. A key goal would be to develop ligands with high affinity and selectivity for specific dopamine receptor subtypes (e.g., D2 vs. D3) or serotonin receptor subtypes, which could lead to more targeted therapeutic interventions for conditions such as Parkinson's disease, schizophrenia, or depression. nih.gov
Investigation of Novel Pharmacological Applications beyond Established Indications
While the initial focus on this compound has been on its dopaminergic properties, the broader class of indolealkylamines is known to interact with a wide array of biological targets. nih.govresearchgate.net This suggests that the therapeutic potential of this compound and its derivatives may extend far beyond its currently understood scope.
Future investigations should explore the activity of this compound at other receptor systems, including various serotonin (5-HT) receptor subtypes, adrenergic receptors, and even non-monoaminergic targets. The structural similarities to known serotonergic agents, for example, warrant a thorough evaluation of its effects on the serotonin system. Indolealkylamines are known to have psychoactive properties and some are used in the treatment of migraines, acting on 5-HT1B/1D receptors. nih.gov
Moreover, emerging research on related indole compounds has identified novel therapeutic avenues. For instance, certain indole derivatives are being investigated as antiprion agents, demonstrating the potential for this chemical class to address neurodegenerative diseases beyond the traditional focus on monoaminergic systems. nih.gov The exploration of this compound in models of other neurological and psychiatric disorders, as well as in non-CNS indications where relevant receptors are expressed, could uncover unexpected and valuable pharmacological activities. High-throughput screening against a broad panel of receptors and enzymes would be a valuable starting point for identifying novel biological targets and, consequently, new therapeutic applications.
Integration of Multi-Target Ligand Design Principles
The conventional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by a multi-target approach, particularly for complex multifactorial diseases. The development of a single chemical entity that can modulate multiple targets simultaneously offers the potential for enhanced therapeutic efficacy and a more favorable side-effect profile compared to combination therapies. acs.org
The this compound scaffold is an excellent candidate for the application of multi-target ligand design principles. Given its known, albeit modest, interaction with the dopamine system and the high likelihood of activity at serotonin receptors, it could serve as a foundation for creating dual- or multi-acting agents. For example, a ligand with balanced activity at both dopamine D2 and serotonin 5-HT2A receptors could be beneficial for the treatment of schizophrenia. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-(2-(di-n-Propylamino)ethyl)indole, and how can purity be ensured?
A reflux-based approach using sodium acetate in acetic acid (common for indole derivatives) can be adapted . Key steps include:
- Reaction optimization : Varying molar ratios (e.g., 1:1.1 for amine:indole precursor) and reflux duration (3–5 hours) to maximize yield.
- Purification : Recrystallization from DMF/acetic acid mixtures, followed by washing with ethanol/diethyl ether to remove unreacted precursors .
- Characterization : Use HPLC (≥95% purity threshold) and NMR (confirming propylamino ethyl substitution at C6) .
Q. Which analytical methods are critical for characterizing this compound’s physicochemical properties?
- Structural confirmation : H/C NMR for amine and indole moiety verification; FT-IR for functional group analysis (e.g., N-H stretches at ~3300 cm) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) .
- Solubility profiling : Use polar (water, DMSO) and non-polar solvents (hexane) to determine logP values, critical for in vitro assays .
Q. How should researchers design in vitro pharmacological screens for this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin receptors, given indole’s structural similarity to tryptamine derivatives) with dose-response curves (IC calculations) .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines, testing concentrations from 1 nM–100 µM .
- Positive controls : Include known agonists/antagonists (e.g., serotonin for 5-HT receptors) to validate assay conditions .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro activity and in vivo bioavailability?
- Bioavailability optimization :
- Formulation : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility .
- Metabolic stability : Use liver microsomes (human/rodent) to identify metabolic hotspots (e.g., propylamino oxidation) and modify substituents .
- Data reconciliation : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC with plasma concentrations .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Substituent variation : Synthesize analogs with:
- Shorter/longer alkyl chains (e.g., ethyl instead of propyl) to probe steric effects.
- Halogenation at C5/C7 to assess electronic impacts on receptor binding .
- Computational modeling : Docking studies (AutoDock Vina) using serotonin receptor crystal structures (PDB: 5I6X) to predict binding affinities .
Q. What methodologies validate the compound’s metabolic pathways in preclinical models?
- Isotope tracing : Administer C-labeled compound to rodents; analyze plasma/tissue extracts via LC-MS/MS for metabolite identification .
- Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthetic protocols?
Q. What statistical approaches address variability in dose-response data?
- Non-linear regression : Use GraphPad Prism for sigmoidal curve fitting (four-parameter logistic model) .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Tables for Key Data
Q. Table 1. Example Characterization Data
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Purity | HPLC | 98.2% | |
| Melting Point | DSC | 142–144°C | |
| LogP | Shake-flask | 2.3 ± 0.1 |
Q. Table 2. In Vitro Pharmacological Profile
| Assay | IC/EC | Model System | Reference |
|---|---|---|---|
| 5-HT Binding | 12 nM | Radioligand assay | |
| Cytotoxicity | >100 µM | HepG2 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
